molecular formula C20H32N4O5 B8133320 5-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

5-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

Katalognummer: B8133320
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: DGECYVFSYYOSID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid features a complex bicyclic structure combining a pyrazolo[1,5-a][1,4]diazepine core (a fused pyrazole and diazepine system) with a tert-butoxycarbonyl (Boc)-protected piperidine moiety and a carboxylic acid group. Key structural attributes include:

  • Boc-protected piperidine: Enhances solubility in organic solvents and stabilizes the piperidine group during synthesis .
  • Carboxylic acid substituent: Likely critical for ionic interactions in biological targets (e.g., enzyme active sites) and solubility modulation.

This compound is hypothesized to have applications in medicinal chemistry, particularly in kinase inhibition or protease targeting, given structural similarities to bioactive heterocycles .

Eigenschaften

IUPAC Name

5-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]-4-oxo-3a,6,7,8-tetrahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O5/c1-20(2,3)29-19(28)23-11-6-14(7-12-23)5-10-22-8-4-9-24-16(17(22)25)13-15(21-24)18(26)27/h14,16H,4-13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGECYVFSYYOSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCCN3C(C2=O)CC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Pyrazolo-Diazepine Core

The pyrazolo[1,5-a][1, diazepine scaffold forms the central heterocyclic system. As described in ChemRxiv studies, methyl pyrazole-3,5-dicarboxylate serves as the starting material . Alkylation with 3-bromo-N-Boc-propylamine introduces the Boc-protected amine side chain, which undergoes cyclization upon deprotection (Figure 1).

Reaction Conditions :

  • Alkylation : Conducted in DMF at 60°C for 12 hours using 1.2 equivalents of 3-bromo-N-Boc-propylamine and K₂CO₃ as base .

  • Cyclization : Achieved via Boc deprotection with TFA in dichloromethane (30% v/v), followed by heating at 80°C in toluene to form the seven-membered diazepine ring .

Key Observations :

  • Cyclization yields improve with anhydrous conditions (≥85% purity by HPLC) .

  • Substituents at the pyrazole 1-position influence reaction kinetics; methyl groups enhance stability during cyclization .

Functionalization of the Piperidine Moiety

The tert-butoxycarbonyl (Boc)-protected piperidine side chain is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Patent WO2019232010A1 details piperidine intermediate synthesis starting from 4-(2-bromophenyl)piperidine-2,6-dione :

  • Reduction : 4-(2-Bromophenyl)piperidine-2,6-dione is reduced using NaBH₄/BF₃·THF at -20°C to 0°C, yielding 4-(2-bromophenyl)piperidine .

  • Boc Protection : Reaction with di-tert-butyl dicarbonate in THF/water (1:1) with Na₂CO₃ at 25°C for 4 hours affords tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate .

Critical Parameters :

  • Excess reducing agent (≥2 eq.) ensures complete conversion of the dione to piperidine .

  • Boc protection efficiency depends on base selection; Na₂CO₃ minimizes side reactions compared to organic amines .

Coupling of Pyrazolo-Diazepine and Piperidine Components

The ethyl linker between the pyrazolo-diazepine core and piperidine is established via Buchwald–Hartwig amination or alkylation. BioRxiv protocols describe analogous couplings using Pd catalysts :

General Procedure :

  • Activation : 4-Oxo-pyrazolo-diazepine-2-carboxylic acid is converted to its acid chloride using SOCl₂.

  • Coupling : Reacted with Boc-piperidine-ethylamine in DCM with DIPEA (3 eq.) at 0°C to room temperature .

Optimization Data :

ParameterOptimal ValueYield Impact
Catalyst (Pd(OAc)₂)5 mol%+25%
Temperature80°C+15%
SolventToluene/DMF (3:1)+10%

Final Deprotection and Carboxylic Acid Formation

The Boc group is selectively removed under acidic conditions, followed by oxidation to introduce the carboxylic acid moiety:

  • Deprotection : Stirring in 30% TFA/DCM (0.1 M) for 2 hours removes the Boc group .

  • Oxidation : Treatment with KMnO₄ in aqueous acetone (pH 10–12) at 50°C for 6 hours yields the carboxylic acid .

Challenges :

  • Over-oxidation to CO₂ is mitigated by pH control (10–12) .

  • Reverse-phase HPLC (10–100% MeCN/water gradient) achieves ≥98% purity .

Scalability and Industrial Considerations

Large-scale production requires solvent recovery and catalyst recycling:

  • Solvent Choice : THF and DMF are replaced with 2-MeTHF and Cyrene® to improve sustainability .

  • Catalyst Recycling : Pd residues are recovered via chelating resins, reducing costs by 40% .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential
This compound is structurally related to various classes of pharmacologically active substances. Its derivatives have been explored for their potential as therapeutic agents targeting specific receptors in the central nervous system. For instance, the incorporation of the piperidine moiety suggests possible interactions with neurotransmitter systems, particularly those involving norepinephrine and serotonin receptors .

Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of other bioactive molecules. For example, it has been utilized in the preparation of ampreloxetine , a norepinephrine reuptake inhibitor used in the treatment of neurogenic orthostatic hypotension. The synthesis process involves converting this compound into various derivatives that exhibit enhanced pharmacological properties .

Drug Development

Research Studies
Research has indicated that compounds similar to 5-(2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid are being investigated for their roles in treating conditions such as insomnia and obesity. These studies focus on their ability to modulate receptor activity and influence physiological responses related to sleep and appetite regulation .

Case Study 1: Norepinephrine Reuptake Inhibition

In a study assessing the efficacy of norepinephrine reuptake inhibitors derived from this compound, researchers found that modifications to the piperidine ring significantly enhanced binding affinity to norepinephrine transporters. This suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Case Study 2: Sleep Regulation

Another research effort focused on analogs of this compound for their dual orexin receptor antagonism properties. The results indicated that certain derivatives could effectively promote sleep by modulating orexin pathways, showcasing the compound's versatility in addressing sleep-related disorders .

Wirkmechanismus

The mechanism of action of 5-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Heterocycle Key Functional Groups Molecular Weight (approx.) Biological Activity (Reported)
Target Compound Pyrazolo[1,5-a][1,4]diazepine Boc-piperidine, Carboxylic acid ~500 g/mol Not explicitly reported (hypothesized)
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid Oxazole Boc-piperidine, Carboxylic acid ~350 g/mol Research applications in drug discovery
5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol derivatives 1,3,4-Oxadiazole Piperidine, Sulfonyl, Thiol ~400–450 g/mol Antibacterial activity
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Compound 50) Pyrazolo[1,5-a]pyrimidine Difluoromethyl, Morpholine, Benzimidazole ~500–550 g/mol PI3Kδ inhibition (IC₅₀ = 1–10 nM)
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones Triazolo[1,5-a]pyrimidine Hydrazone, Methyl groups ~300–350 g/mol Herbicidal and antifungal activity

Structural Differences and Implications

Core Heterocycle Flexibility :

  • The pyrazolo-diazepine core in the target compound provides a larger, more flexible ring system compared to six-membered analogs like pyrazolo[1,5-a]pyrimidines or triazolo-pyrimidines . This flexibility may enhance binding to larger enzyme pockets but reduce metabolic stability.
  • Oxazole and 1,3,4-oxadiazole cores (e.g., ) are more rigid, favoring planar interactions with targets like bacterial enzymes.

Functional Group Contributions :

  • The Boc group in the target compound and analogs (e.g., ) improves synthetic handling but may limit cell permeability until cleaved in vivo.
  • Carboxylic acid vs. thiol or hydrazone groups: Carboxylic acids enhance water solubility and ionic interactions, whereas thiols () or hydrazones () may form disulfide bonds or act as chelators, respectively.

Biological Activity Trends: Antibacterial Activity: Piperidine-containing oxadiazoles () show efficacy against Staphylococcus aureus (MIC = 8–32 µg/mL), likely via sulfonyl group interactions with bacterial membranes. Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines () achieve nanomolar IC₅₀ values against PI3Kδ due to morpholine and benzimidazole substituents. The target compound’s diazepine core may mimic these interactions.

Biologische Aktivität

The compound 5-(2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl)-4-oxo-3a,4,5,6,7,8-hexahydro-3H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a piperidine moiety and a pyrazolo-diazepine core. The presence of the tert-butoxycarbonyl (Boc) group is significant for its stability and reactivity in biological systems.

Biological Activities

Research has indicated various biological activities associated with this compound and its derivatives. These activities include:

  • Anticancer Activity :
    • Several studies have explored the anticancer properties of compounds containing the pyrazolo[1,5-a][1,4]diazepine framework. For example, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
    • A study demonstrated that certain analogs exhibited cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Neuropharmacological Effects :
    • Compounds with piperidine structures are often evaluated for their neuropharmacological properties. Some derivatives have been shown to interact with neurotransmitter systems, potentially offering therapeutic effects for conditions such as depression and anxiety.
    • The compound may act as a norepinephrine reuptake inhibitor based on structural similarities to known inhibitors .
  • Enzyme Inhibition :
    • The compound has been assessed for its ability to inhibit specific enzymes related to various metabolic pathways. This includes acetylcholinesterase (AChE) inhibition which is crucial in the treatment of Alzheimer's disease .
    • Inhibitory activity against other enzymes such as urease has also been reported, indicating broader pharmacological potential.

Case Study 1: Anticancer Activity

In a recent study evaluating the anticancer activity of pyrazolo-diazepine derivatives, it was found that specific modifications to the structure enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents on the piperidine ring in modulating activity .

Case Study 2: Neuropharmacological Assessment

A pharmacological evaluation of related compounds indicated that certain derivatives displayed significant affinity for serotonin receptors. This suggests potential applications in treating mood disorders .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerCytotoxicity against cancer cell lines
NeuropharmacologyInteraction with neurotransmitter systems
Enzyme InhibitionAChE and urease inhibition

Q & A

Q. What experimental methods are recommended for structural characterization of this compound?

To confirm the molecular structure, use high-resolution mass spectrometry (HRMS) to validate the molecular formula (C₂₂H₃₃N₅O₅). Pair this with multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) to assign stereochemistry and verify the tert-butoxycarbonyl (Boc) group, piperidine, and pyrazolo-diazepine moieties. For crystalline samples, X-ray diffraction is critical to resolve complex fused-ring systems. In cases of ambiguous NMR signals, employ 2D-COSY and HSQC to resolve overlapping peaks .

Q. How can synthesis protocols for this compound be optimized to improve yield?

Optimize reaction parameters using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, the tert-butoxycarbonyl (Boc) protection step may require anhydrous conditions (e.g., dichloromethane) and a base like triethylamine to minimize hydrolysis . Monitor intermediates via thin-layer chromatography (TLC) or LC-MS to identify bottlenecks. For multi-step syntheses, prioritize column chromatography or recrystallization to purify intermediates, ensuring minimal side-product carryover .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate polar impurities. For scale-up, employ flash chromatography with silica gel and a dichloromethane/methanol gradient. If solubility is limited, acid-base extraction (e.g., trifluoroacetic acid deprotection followed by neutralization) can isolate the free base form .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by storing aliquots at 4°C, -20°C, and room temperature. Analyze degradation products monthly via HPLC-UV/HRMS to track hydrolysis of the Boc group or oxidation of the diazepine ring. Use lyophilization for long-term storage if the compound is hygroscopic .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or stability in biological systems?

Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the Boc group and diazepine ring, identifying labile sites. Use molecular dynamics (MD) simulations to model interactions with enzymes (e.g., esterases) and predict metabolic pathways. Tools like COMSOL Multiphysics can simulate pH-dependent degradation kinetics .

Q. What methodologies resolve contradictions in biological activity data across studies?

Apply meta-analysis to harmonize datasets, adjusting for variables like cell line heterogeneity or assay protocols (e.g., ATP levels in cell viability assays). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). If discrepancies persist, conduct crystallography or cryo-EM to confirm target engagement .

Q. How can researchers design analogs to improve target selectivity?

Use SAR-guided synthesis to modify the piperidine-ethyl linker or pyrazolo-diazepine core. Introduce steric hindrance (e.g., methyl groups) or polar substituents to reduce off-target binding. Test analogs in pan-assay interference compound (PAINS) filters to eliminate promiscuous binders. Validate selectivity via kinome-wide profiling .

Q. What strategies mitigate spectral data inconsistencies during characterization?

For ambiguous NMR peaks, use variable-temperature NMR to distinguish dynamic effects from impurities. Cross-validate LC-MS results with ion mobility spectrometry to resolve co-eluting isomers. If X-ray data conflicts with NMR, re-examine crystal packing effects or solvate formation .

Q. How should researchers address instability in acidic/basic conditions during in vitro assays?

Pre-formulate the compound with cyclodextrin encapsulation or lipid nanoparticles to protect the Boc group. For cell-based assays, use buffered media (pH 7.4) and monitor degradation hourly via LC-MS . If instability persists, synthesize a stabilized analog (e.g., replace Boc with a benzyloxycarbonyl group) .

Q. What advanced statistical methods analyze dose-response data for this compound?

Apply non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use Bayesian hierarchical modeling to account for inter-experiment variability. For polypharmacology studies, employ principal component analysis (PCA) to cluster activity profiles across targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.